molecular formula C23H22N2O5 B2413022 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide CAS No. 955665-48-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Cat. No. B2413022
CAS RN: 955665-48-2
M. Wt: 406.438
InChI Key: YRDBVEHDQCBEFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide” is a complex organic compound that contains several functional groups and structural components, including a furan ring, a carbonyl group, a tetrahydroisoquinoline moiety, and a benzamide group .


Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through addition-cyclization reactions . For instance, furan-2-carbonyl isothiocyanate can react with various nitrogen nucleophiles to form a new series of heterocycles .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound isn’t available .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its various functional groups. For example, acyl isothiocyanates, which are structurally similar to part of this compound, are known to be highly reactive and can participate in diverse types of reactions .

Scientific Research Applications

Antibacterial Activity

The synthesis of heterocycles involving furan-2-carbonyl isothiocyanate has led to the discovery of novel compounds with moderate antibacterial activity against both Gram-positive and Gram-negative bacteria . Researchers have explored the potential of this compound and its derivatives as antimicrobial agents.

Anti-Inflammatory Properties

Furan-containing compounds, including furan-2-carbonyl derivatives, have been associated with anti-inflammatory effects. These molecules may help mitigate inflammation-related conditions by modulating immune responses and cytokine production .

Antitumor Potential

Furan-based compounds have demonstrated antitumor properties in preclinical studies. Researchers are investigating whether N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide and related analogs exhibit cytotoxic effects against cancer cells .

Analgesic Activity

Some furan-containing compounds possess analgesic properties. Although specific studies on this compound are limited, its structural features suggest potential for pain management .

Antioxidant Capacity

Reactive oxygen species (ROS) play a dual role in cellular metabolism: essential for life but potentially harmful. Furan derivatives may act as antioxidants, scavenging ROS and protecting cells from oxidative damage .

Drug Design and Development

Given the diverse pharmacological activities associated with furan compounds, researchers are exploring their use as scaffolds for drug design. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide could serve as a starting point for developing novel therapeutic agents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. Unfortunately, specific safety data for this compound isn’t available .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Furan platform chemicals, for instance, are an area of active research due to their potential uses in various industries .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,3-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5/c1-28-19-6-3-5-18(21(19)29-2)22(26)24-17-9-8-15-10-11-25(14-16(15)13-17)23(27)20-7-4-12-30-20/h3-9,12-13H,10-11,14H2,1-2H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDBVEHDQCBEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.